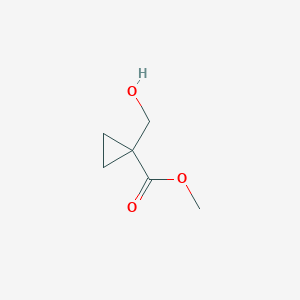

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5(8)6(4-7)2-3-6/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNAXTUVFOXHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629077 | |

| Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88157-42-0 | |

| Record name | Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88157-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate from Simple Precursors

Abstract

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Its unique strained cyclopropane core, combined with both a nucleophilic hydroxyl group and an electrophilic ester, offers a versatile platform for molecular elaboration. This technical guide provides an in-depth analysis of scientifically robust methods for the synthesis of this target molecule from simple, readily available precursors. The discussion emphasizes the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into experimental design and execution for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of a Strained Bifunctional Scaffold

The cyclopropane motif is a recurring structural feature in a multitude of natural products and pharmaceutical agents.[3] The inherent ring strain of this three-membered carbocycle imparts unique electronic and conformational properties that can significantly influence the biological activity and pharmacokinetic profile of a parent molecule. This compound serves as a particularly attractive synthetic intermediate due to the orthogonal reactivity of its two functional groups, allowing for sequential and selective chemical transformations.

This guide will explore two primary and divergent synthetic strategies for the construction of this compound:

-

Strategy A: Cyclopropanation of an Acyclic Precursor. This approach involves the formation of the cyclopropane ring from a pre-functionalized alkene.

-

Strategy B: Functional Group Interconversion on a Pre-existing Cyclopropane Ring. This strategy commences with a simpler cyclopropane derivative which is then elaborated to introduce the required hydroxymethyl and methyl ester moieties.

Synthetic Strategy A: Ring Formation via Cyclopropanation

The construction of the cyclopropane ring from an acyclic precursor is a common and effective strategy. The Simmons-Smith reaction and its variants stand out as a reliable method for this transformation.

The Simmons-Smith Cyclopropanation of Methyl 2-(hydroxymethyl)acrylate

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid which reacts with an alkene to form a cyclopropane ring stereospecifically.[4] A key advantage of this reaction is its tolerance of a wide range of functional groups, including alcohols and esters.[5]

The logical precursor for this approach is Methyl 2-(hydroxymethyl)acrylate. The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then delivers a methylene group to the double bond of the acrylate.

Experimental Protocol: Simmons-Smith Cyclopropanation

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Zinc-Copper Couple (Zn-Cu) | - | 1.5 eq | - | Activated zinc powder |

| Diiodomethane (CH₂I₂) | 267.84 | 1.2 eq | - | Freshly distilled |

| Methyl 2-(hydroxymethyl)acrylate | 116.12 | 1.0 eq | - | Starting material |

| Diethyl ether (Et₂O) | 74.12 | - | - | Anhydrous |

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with the Zinc-Copper couple.

-

Anhydrous diethyl ether is added to the flask, and the suspension is stirred.

-

A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc reagent.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

-

A solution of Methyl 2-(hydroxymethyl)acrylate in diethyl ether is then added dropwise to the reaction mixture.

-

The reaction is stirred at reflux for 12-18 hours, monitoring the consumption of the starting material by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered through a pad of celite to remove the zinc salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality and Insights:

-

Zinc-Copper Couple: The copper in the couple activates the zinc surface, facilitating the oxidative addition into the C-I bond of diiodomethane.[6]

-

Stereospecificity: The reaction is a syn-addition, meaning both new C-C bonds are formed on the same face of the alkene simultaneously.[6]

-

Furukawa Modification: An alternative, often higher-yielding, procedure involves the use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple, known as the Furukawa modification.[3][4] This generates a more reactive and soluble carbenoid.

Diagram of the Simmons-Smith Reaction Workflow:

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 88157-42-0 [amp.chemicalbook.com]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, identified by the CAS number 88157-42-0 , is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique structural scaffold, featuring a strained cyclopropane ring substituted with both a hydroxymethyl and a methyl ester group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, including its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a liquid, often described as colorless to yellow.[3] The presence of both a hydroxyl group and an ester moiety allows it to participate in a variety of chemical transformations, making it a highly adaptable intermediate.[1]

| Property | Value | Source |

| CAS Number | 88157-42-0 | [4] |

| Molecular Formula | C₆H₁₀O₃ | [4] |

| Molecular Weight | 130.14 g/mol | [4] |

| Physical Form | Colorless to Yellow Liquid | [3] |

| Boiling Point | 178.9±13.0 °C (Predicted) | [4] |

| Density | 1.206±0.06 g/cm³ (Predicted) | [4] |

| pKa | 15.10±0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Synthesis and Production

While detailed, step-by-step industrial synthesis protocols for this compound are not extensively published in readily available literature, its synthesis can be conceptualized through established organic chemistry principles. A plausible synthetic route could involve the cyclopropanation of an appropriate acrylate precursor followed by functional group manipulation. One potential, though not explicitly detailed for this specific molecule, synthetic approach described for a similar structure involves the reaction of an aminocyclopropane precursor with sodium nitrite and sulfuric acid.[5]

The following diagram illustrates a generalized conceptual workflow for the synthesis of substituted cyclopropanes, which could be adapted for the production of this compound.

Caption: Conceptual Synthesis Workflow.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional components: the cyclopropane ring, the hydroxyl group, and the methyl ester.

-

Cyclopropane Ring: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions, a property that can be exploited to introduce diverse functionalities.[6][7] Cyclopropanes bearing electron-withdrawing groups, such as the ester in this case, can act as electrophiles, reacting with nucleophiles in a ring-opening fashion.[6][7]

-

Hydroxyl Group: The primary alcohol functionality can undergo a wide range of common transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. It can also undergo transesterification or reduction to a primary alcohol.

The interplay of these functional groups allows for a diverse array of subsequent chemical modifications, making this molecule a highly valuable and versatile synthetic intermediate.[1]

Applications in Drug Discovery and Development

The following diagram illustrates the logical flow of how this building block contributes to the drug development pipeline.

Caption: Role in Drug Development Pipeline.

Spectroscopic Characterization

While a comprehensive set of experimentally derived spectra for this compound is not widely published, related compounds show characteristic spectral features. For instance, the infrared (IR) spectrum of a similar compound, methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate, is available and would be expected to show strong absorptions corresponding to the O-H stretch of the alcohol, the C=O stretch of the ester, and C-H stretches of the cyclopropane ring and methyl group.[8] Similarly, NMR and mass spectrometry data for related structures can provide a basis for the expected spectral characteristics of the title compound.[9][10]

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a strained cyclopropane ring and reactive hydroxyl and ester functional groups provides a powerful platform for the construction of complex and biologically active molecules. As research in medicinal chemistry continues to evolve, the demand for such sophisticated building blocks is likely to increase, further solidifying the importance of this compound in the scientific landscape.

References

- MySkinRecipes. This compound. myskinrecipes.com. Accessed January 2, 2026.

- Biosynth. This compound | 88157-42-0 | NDA15742. biosynth.com. Accessed January 2, 2026.

- PubChem. Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate. pubchem.ncbi.nlm.nih.gov. Accessed January 2, 2026.

- ChemicalBook. methyl 1-hydroxy-1-cyclopropane carboxylate, 90(33689-29-1) 1 h nmr. chemicalbook.com. Accessed January 2, 2026.

- ChemicalBook. This compound | 88157-42-0. chemicalbook.com. Accessed January 2, 2026.

- National Center for Biotechnology Information. Reactivity of electrophilic cyclopropanes. ncbi.nlm.nih.gov. Accessed January 2, 2026.

- Synthonix, Inc. This compound - [M87703]. synthonix.com. Accessed January 2, 2026.

- Sigma-Aldrich. This compound | 88157-42-0. sigmaaldrich.com. Accessed January 2, 2026.

- PubChem. Methyl 1-hydroxy-1-cyclopropane carboxylate. pubchem.ncbi.nlm.nih.gov. Accessed January 2, 2026.

- PubChemLite. Methyl 1-hydroxy-1-cyclopropane carboxylate (C5H8O3). pubchemlite.com. Accessed January 2, 2026.

- ResearchGate. (PDF) Reactivity of electrophilic cyclopropanes.

- Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.

- Guidechem. methyl 1-hydroxy-1-cyclopropane carboxylate, 90 33689-29-1. guidechem.com. Accessed January 2, 2026.

- Ketone Pharma. Methyl Cyclopropane Carboxylate: A Comprehensive Overview. ketonepharma.com. August 21, 2024.

- SpectraBase. (1R,2S)-2-(hydroxymethyl)-1-cyclopropanecarboxylic acid methyl ester. spectrabase.com. Accessed January 2, 2026.

Sources

- 1. This compound [myskinrecipes.com]

- 2. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 88157-42-0 [amp.chemicalbook.com]

- 5. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | C6H10O3 | CID 11083913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90(33689-29-1) 1H NMR spectrum [chemicalbook.com]

- 10. PubChemLite - Methyl 1-hydroxy-1-cyclopropane carboxylate (C5H8O3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Technical Guide

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 88157-42-0) is a bifunctional organic molecule incorporating a strained cyclopropane ring, a primary alcohol, and a methyl ester.[1][2][3][4] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the cyclopropane motif into more complex structures for pharmaceutical and agrochemical applications.[5] The strained three-membered ring can influence the biological activity and metabolic stability of parent compounds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a framework for researchers working with this versatile compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectroscopic signature. The molecule's core is a cyclopropane ring, substituted with a hydroxymethyl (-CH₂OH) group and a methyl carboxylate (-COOCH₃) group at the same carbon atom. This quaternary carbon introduces a unique electronic environment that, along with the diastereotopic protons of the cyclopropane ring, gives rise to a distinct and informative set of spectroscopic data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the cyclopropane ring protons and the presence of distinct functional groups lead to a well-resolved spectrum.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is predicted to show four distinct signals.

| Signal (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 3.70 | Singlet | 3H | -OCH₃ |

| 2 | 3.65 | Singlet | 2H | -CH₂ OH |

| 3 | 2.50 | Singlet (broad) | 1H | -OH |

| 4 | 1.25 | Multiplet | 2H | Cyclopropane CH₂ (cis to ester) |

| 5 | 0.90 | Multiplet | 2H | Cyclopropane CH₂ (trans to ester) |

Interpretation and Rationale:

-

-OCH₃ Protons (Signal 1): The methyl protons of the ester group are in a shielded environment and are expected to appear as a sharp singlet around 3.70 ppm.

-

-CH₂OH Protons (Signal 2): The methylene protons of the hydroxymethyl group are adjacent to an oxygen atom and are thus deshielded, appearing as a singlet around 3.65 ppm. The absence of coupling is due to the lack of adjacent protons.

-

-OH Proton (Signal 3): The hydroxyl proton is exchangeable, and its chemical shift can vary depending on concentration and solvent. It is expected to appear as a broad singlet around 2.50 ppm.

-

Cyclopropane Protons (Signals 4 & 5): The four protons on the cyclopropane ring are chemically non-equivalent. The two protons cis to the ester group are expected to be deshielded relative to the two protons in the trans position due to the anisotropic effect of the carbonyl group. This results in two distinct multiplets, one centered around 1.25 ppm and the other around 0.90 ppm.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Signal (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| 1 | 174.5 | C =O (Ester) |

| 2 | 65.0 | -C H₂OH |

| 3 | 52.0 | -OC H₃ |

| 4 | 25.0 | Quaternary C (on ring) |

| 5 | 16.0 | Cyclopropane C H₂ |

Interpretation and Rationale:

-

Carbonyl Carbon (Signal 1): The ester carbonyl carbon is the most deshielded carbon, appearing at approximately 174.5 ppm.

-

Hydroxymethyl Carbon (Signal 2): The carbon of the -CH₂OH group is attached to an oxygen atom and is found around 65.0 ppm.

-

Methoxyl Carbon (Signal 3): The methyl carbon of the ester group appears at a characteristic shift of about 52.0 ppm.

-

Quaternary Carbon (Signal 4): The substituted carbon of the cyclopropane ring is a quaternary carbon and is expected around 25.0 ppm.

-

Cyclopropane CH₂ Carbons (Signal 5): The two equivalent methylene carbons of the cyclopropane ring are highly shielded due to the ring strain and appear at approximately 16.0 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled sequence.

-

Set the spectral width to cover 0 to 200 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, especially for the quaternary carbon.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Method for fluorescence lifetime imaging microscopy and spectroscopy - Patent US-7890157-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]

- 5. US11525731B1 - Methods and apparatus for spectroscopic identification and/or calibrated quantification of surface concentration of materials - Google Patents [patents.google.com]

A Technical Guide to the Reactivity and Stability of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 88157-42-0) is a bifunctional organic molecule of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique structure, which incorporates a strained cyclopropane ring, a primary hydroxyl group, and a methyl ester, makes it a highly versatile building block for the synthesis of complex chemical entities.[1][2] The inherent ring strain of the cyclopropane moiety provides a latent source of reactivity, while the hydroxyl and ester groups offer orthogonal handles for molecular elaboration.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core reactivity, stability profile under various conditions, and validated experimental protocols for its study. The insights herein are designed to empower scientists to leverage the unique chemical properties of this molecule while mitigating risks associated with its handling and degradation.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is paramount for its safe and effective use in a laboratory setting.

Key Properties

| Property | Value | Source |

| CAS Number | 88157-42-0 | [3] |

| Molecular Formula | C₆H₁₀O₃ | [2][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Appearance | Clear yellow to colorless liquid | [4][5] |

| Boiling Point | 70°C @ 13 mmHg | [5] |

| IUPAC Name | methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | [6] |

Storage and Handling

Proper handling and storage are critical due to the compound's flammability and chemical reactivity.

-

Flammability: The compound is classified as a highly flammable liquid and vapor.[6][7][8] All work should be conducted in a well-ventilated fume hood, away from heat, sparks, open flames, and other ignition sources.[7][9] Electrical equipment should be explosion-proof, and non-sparking tools must be used.[7][8]

-

Storage Conditions: For optimal stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C).[5][7] It is also recommended to protect it from light.[8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is required.[7][9] For situations where exposure limits may be exceeded, respiratory protection should be used.[7]

Chemical Incompatibilities

To prevent uncontrolled reactions and degradation, this compound must be kept away from:

-

Strong Oxidizing Agents: These can react exothermically with the hydroxyl group.[8][10]

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester group and potentially promote ring-opening.[8][10]

The Core Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. These sites can be addressed selectively under appropriate conditions.

Reactivity of the Strained Cyclopropane Ring

The three-membered ring is the molecule's most defining feature. The significant angle strain (C-C-C bonds of 60° instead of the ideal 109.5°) imbues the sigma bonds with partial pi-character, making them susceptible to cleavage. This allows the cyclopropane ring to act as a synthetic equivalent for a 1,3-difunctionalized propane unit.

-

Ring-Opening Reactions: The ring can be opened by various reagents, including electrophiles and radical species, or through catalytic hydrogenation. This reactivity is invaluable for constructing linear carbon chains with specific functionalization patterns.[1] This property allows chemists to build complex molecular architectures that are prevalent in natural products and biologically active compounds.[1]

Reactivity of the Hydroxyl and Ester Groups

The hydroxyl and ester moieties provide conventional, yet powerful, handles for synthetic transformations.

-

Hydroxyl Group Derivatization: The primary alcohol can undergo:

-

Oxidation: Selective oxidation can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

-

Esterification/Etherification: Reaction with acylating or alkylating agents allows for the introduction of diverse functional groups, which can be used to modulate solubility, bioavailability, or serve as protecting groups.[1]

-

-

Ester Group Transformations: The methyl ester is susceptible to:

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the parent carboxylic acid.[2] This is a common step to unmask a reactive carboxylate for further coupling reactions, such as amide bond formation.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride, will reduce the ester to a primary alcohol, yielding the corresponding diol.

-

Caption: Key reactivity pathways of the title compound.

Stability Profile and Degradation

While stable under recommended storage conditions, the molecule is susceptible to degradation under chemical and physical stress.[10]

pH-Dependent Stability

The primary degradation pathway in aqueous solution is the hydrolysis of the methyl ester.

-

Acidic Conditions: Under low pH, the ester undergoes acid-catalyzed hydrolysis. The reaction is typically reversible but is driven to completion if water is in large excess.

-

Basic Conditions: Base-mediated hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and methanol. This pathway is generally faster than acid-catalyzed hydrolysis.

Thermal and Oxidative Stability

-

Thermal Stress: The compound is stable under normal ambient conditions.[10] However, elevated temperatures, especially in the presence of catalysts or impurities, can accelerate degradation reactions such as hydrolysis or potentially promote rearrangement or elimination pathways involving the strained ring.

-

Oxidative Stress: The primary alcohol is a potential site for oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over long periods (especially if catalyzed by metal ions or light) can lead to the formation of aldehyde and carboxylic acid impurities.

Summary of Degradation Triggers

| Stress Condition | Key Functional Group Affected | Primary Degradation Product(s) |

| Strong Acid (aq.) | Methyl Ester | 1-(Hydroxymethyl)cyclopropanecarboxylic acid |

| Strong Base (aq.) | Methyl Ester | Salt of 1-(Hydroxymethyl)cyclopropanecarboxylic acid |

| Strong Oxidizers | Hydroxyl Group | 1-Formylcyclopropanecarboxylate / 1-Carboxycyclopropanecarboxylate |

| High Temperature | All | General acceleration of other degradation pathways |

Experimental Protocols for Stability and Reactivity Assessment

To ensure the robustness of synthetic procedures and the quality of the final product, it is essential to experimentally characterize the stability of this compound.

Protocol: Forced Degradation Study

-

Objective: To rapidly identify potential degradation products and understand the compound's lability under extreme chemical conditions. This data is crucial for developing stable formulations and analytical methods.

-

Rationale: By subjecting the compound to harsh conditions (strong acid, strong base, oxidation), we can simulate long-term degradation in a short time frame. HPLC-UV/MS is the analytical method of choice as it can separate the parent compound from its degradants and provide mass information for tentative identification.

Caption: Workflow for a forced degradation study.

-

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Sample Preparation: In separate vials, mix 1 mL of the stock solution with 1 mL of each of the following stress solutions:

-

0.1 M HCl (Acidic)

-

0.1 M NaOH (Basic)

-

3% H₂O₂ (Oxidative)

-

Purified Water (Control)

-

-

Incubation: Loosely cap the vials and place them in a water bath at 50°C for 24 hours.

-

Quenching: After incubation, cool the vials to room temperature.

-

Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

-

Analysis: Dilute all samples appropriately with a suitable mobile phase (e.g., 50:50 water:acetonitrile) and analyze by a validated reverse-phase HPLC-UV/MS method.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and tentatively identify major degradation products based on their mass-to-charge ratio (m/z).

-

Conclusion

This compound is a valuable and reactive building block whose utility is directly linked to its unique trifunctional structure. The strained cyclopropane ring offers a pathway to complex linear systems, while the hydroxyl and ester groups provide orthogonal sites for derivatization. However, this reactivity also defines its instability. The compound is flammable and susceptible to degradation via ester hydrolysis under both acidic and basic conditions, as well as oxidation of the alcohol moiety. A thorough understanding of these characteristics, supported by empirical data from studies such as forced degradation, is essential for its successful application in the rigorous environments of pharmaceutical and agrochemical research and development.

References

-

This compound . MySkinRecipes. Available at: [Link]

- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Google Patents.

-

methyl 1-hydroxy-1-cyclopropane carboxylate, 90 . Chongqing Chemdad Co., Ltd. Available at: [Link]

- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.

-

Methyl 1-hydroxy-1-cyclopropane carboxylate (C5H8O3) . PubChemLite. Available at: [Link]

-

Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 . PubChem. Available at: [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 88157-42-0 [amp.chemicalbook.com]

- 4. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Strategic Deployment of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has emerged as a powerful and versatile building block in modern drug design. Its inherent ring strain and unique electronic properties impart a range of desirable attributes to bioactive molecules. The incorporation of a cyclopropane scaffold can lead to enhanced metabolic stability, increased potency, and improved selectivity by inducing conformational rigidity and providing novel vectors for substituent placement.[1][2] This guide focuses on the derivatives and analogs of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a bifunctional scaffold that offers multiple points for chemical elaboration, and explores its application in the development of targeted therapeutics.

Core Synthetic Strategies and Chemical Diversification

The synthetic accessibility of this compound and its analogs is a key enabler of its widespread use in drug discovery. A common and efficient route to the core scaffold involves the cyclopropanation of appropriate precursors. For instance, the synthesis of related cyclopropane-containing building blocks can be achieved through cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, a method that is scalable and allows for divergent derivatization.[3]

The true synthetic utility of the this compound core lies in the orthogonal reactivity of its ester and hydroxymethyl functionalities. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to various leaving groups for nucleophilic substitution. This allows for the systematic exploration of chemical space and the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: Synthesis of a 1-(Aminomethyl)cyclopropanecarboxylate Derivative

The following protocol outlines a general, multi-step synthesis of a 1-(aminomethyl)cyclopropanecarboxylate derivative, showcasing the chemical manipulations possible with the core scaffold.

Step 1: Protection of the Hydroxymethyl Group

-

Dissolve this compound in an appropriate aprotic solvent (e.g., dichloromethane).

-

Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

-

Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product by column chromatography to yield the silyl-protected intermediate.

Step 2: Conversion of the Ester to a Primary Amide

-

Dissolve the protected intermediate in a suitable solvent (e.g., methanol).

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the primary amide.

-

Remove the solvent under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.

Step 3: Reduction of the Amide to the Amine

-

Suspend the purified amide in an anhydrous solvent (e.g., tetrahydrofuran).

-

Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the amide is fully reduced.

-

Quench the reaction carefully with water and aqueous sodium hydroxide.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the protected amine.

Step 4: Deprotection of the Hydroxymethyl Group

-

Dissolve the protected amine in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deprotecting agent (e.g., tetrabutylammonium fluoride for silyl ethers).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Work up the reaction and purify the final product to obtain the 1-(aminomethyl)cyclopropanecarboxylate derivative.

Figure 1: A generalized synthetic workflow for the derivatization of this compound.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably in the treatment of asthma and cancer. The rigid cyclopropane core serves to orient key pharmacophoric elements in a conformationally constrained manner, leading to high-affinity interactions with their biological targets.

Case Study 1: Montelukast and the Cysteinyl Leukotriene Receptor 1 (CysLT1)

A key intermediate in the synthesis of the blockbuster asthma drug Montelukast is 1-(mercaptomethyl)cyclopropaneacetic acid, a direct derivative of the this compound scaffold.[4][5][6][7] Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[8]

The CysLT1 Signaling Pathway:

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that play a crucial role in the pathophysiology of asthma.[9] They bind to the CysLT1 receptor, a G-protein coupled receptor (GPCR), on the surface of various cells in the airways, including smooth muscle cells and eosinophils.[10] Activation of the CysLT1 receptor by its ligands initiates a signaling cascade that results in bronchoconstriction, increased mucus secretion, and airway inflammation.[11]

Figure 2: Simplified schematic of the CysLT1 receptor signaling pathway and the inhibitory action of Montelukast.

Structure-Activity Relationship of CysLT1 Antagonists:

The development of potent CysLT1 antagonists has been guided by extensive SAR studies. Key structural features for high-affinity binding include a lipophilic anchor, a central aromatic system, and an acidic moiety.[11][12][13] The cyclopropane-containing side chain of Montelukast serves to correctly position the mercaptomethyl group, which is believed to interact with a specific region of the receptor binding pocket. The conformational rigidity imposed by the cyclopropane ring is crucial for maintaining the optimal geometry for this interaction.

| Analog | Modification | CysLT1 Binding Affinity (IC50, nM) | Reference |

| Montelukast | - | 1.8 | [11] |

| Analog 1 | Replacement of cyclopropane with a linear alkyl chain | > 1000 | [12] |

| Analog 2 | Removal of the mercaptomethyl group | > 5000 | [13] |

| Analog 3 | Esterification of the carboxylic acid | 250 | [11] |

Table 1: Representative Structure-Activity Relationship Data for CysLT1 Antagonists.

Case Study 2: Cyclopropane-Containing PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[14] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Several PARP inhibitors have been approved for the treatment of various cancers.[15]

The PARP1 Signaling Pathway in DNA Repair:

When a single-strand DNA break occurs, PARP1 is recruited to the site of damage.[16] It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.[17][18]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]

- 5. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 6. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 7. A Novel Synthesis of Montelukast Sodium Intermediate [1-(Mercaptomethyl)-cyclopropyl]acetic Acid [cjph.com.cn]

- 8. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 9. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms - ProQuest [proquest.com]

- 14. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 16. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 18. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to the Applications of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of molecules. Among these, the cyclopropane motif has garnered significant attention for its ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinity. This guide focuses on a particularly valuable and versatile building block: Methyl 1-(hydroxymethyl)cyclopropanecarboxylate. Its unique bifunctional nature, possessing both a reactive hydroxyl group and an ester moiety on a compact cyclopropane scaffold, opens a gateway to a diverse array of complex molecular architectures. This document serves as an in-depth technical resource, providing not only a comprehensive overview of its applications but also actionable experimental protocols and insights into the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

This compound is a colorless liquid at room temperature. Its structure presents a fascinating interplay of electronic and steric effects that dictate its reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Boiling Point | 70 °C at 13 mmHg | |

| Appearance | Colorless liquid |

The inherent ring strain of the cyclopropane ring makes the adjacent bonds susceptible to cleavage under certain conditions, enabling a variety of ring-opening reactions. The primary alcohol offers a handle for functionalization through oxidation, esterification, or conversion to a good leaving group, such as a mesylate or tosylate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. This trifecta of reactive sites makes it a highly sought-after intermediate in multistep syntheses.[2][3]

Core Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound as a synthetic intermediate is most prominently demonstrated in the fields of pharmaceutical and agrochemical research. The cyclopropane unit it provides is a key structural element in several commercial drugs and promising drug candidates.[4]

Synthesis of Anti-Asthmatic Agents: The Montelukast Side Chain

One of the most significant applications of this building block is in the synthesis of the side chain of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. The key fragment derived from this compound is 1-(mercaptomethyl)cyclopropylacetic acid. The synthesis involves the conversion of the hydroxymethyl group to a mercaptomethyl group.

The overall transformation involves the activation of the primary alcohol, followed by displacement with a sulfur nucleophile and subsequent functional group manipulations. A common strategy proceeds through the corresponding mesylate.

Caption: Synthetic route to the Montelukast side chain.

This protocol is a synthesized representation based on established chemical transformations.

Step 1: Mesylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Thioacetate Displacement

-

Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF, 10 volumes).

-

Add potassium thioacetate (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioacetate.

Step 3: Hydrolysis to 1-(Mercaptomethyl)cyclopropylacetic acid

-

Dissolve the crude thioacetate in a mixture of methanol and water (2:1, 10 volumes).

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(mercaptomethyl)cyclopropylacetic acid.

Synthesis of Antiviral Nucleoside Analogs

The conformational constraints imposed by the cyclopropane ring make it an attractive scaffold for the synthesis of carbocyclic nucleoside analogs, which often exhibit potent antiviral activity. In these molecules, the cyclopropane ring mimics the furanose sugar of natural nucleosides. This compound serves as a precursor to the key cyclopropylamine intermediate required for coupling with nucleobases.

A common approach involves activating the hydroxyl group of a derivative of this compound as a mesylate, followed by nucleophilic substitution with a purine or pyrimidine base.

Caption: General scheme for cyclopropyl nucleoside synthesis.

This protocol is adapted from the synthesis of similar cyclopropyl nucleosides.[2]

Step 1: Preparation of the Mesylated Intermediate

-

To a solution of a suitable derivative of this compound (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C, add methanesulfonyl chloride (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Coupling with Adenine

-

To a suspension of adenine (2.0 eq) in anhydrous DMF (15 volumes), add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF (5 volumes) dropwise.

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with methanol.

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired cyclopropyl adenosine analog.

Mechanistic Insights: The Chemistry of the Activated Cyclopropane Ring

The synthetic utility of this compound and its derivatives is intrinsically linked to the reactivity of the strained three-membered ring. In many of the applications described, the cyclopropane ring itself does not undergo cleavage but rather serves as a rigid scaffold. However, under specific conditions, particularly when substituted with both an electron-donating and an electron-accepting group (a "donor-acceptor" cyclopropane), the ring can be opened by nucleophiles.

The ester group in this compound acts as an electron-withdrawing group, activating the cyclopropane ring towards nucleophilic attack. The hydroxymethyl group, while not a strong donor, can influence the regioselectivity of ring-opening reactions.

Mechanism of Nucleophilic Ring Opening

The ring-opening of donor-acceptor cyclopropanes with nucleophiles typically proceeds via an SN2-type mechanism, leading to 1,3-difunctionalized products.

Caption: Generalized mechanism of nucleophilic ring-opening.

This reactivity can be harnessed to synthesize linear chains with defined stereochemistry, further expanding the synthetic potential of this versatile building block.

Future Outlook

The demand for novel, three-dimensional molecular scaffolds in drug discovery and materials science continues to grow. This compound, with its inherent structural features and versatile reactivity, is well-positioned to remain a valuable tool for synthetic chemists. Future research will likely focus on the development of new catalytic methods for the enantioselective synthesis of its derivatives and the exploration of novel ring-opening cascades to generate molecular complexity in a single step. As our understanding of the unique properties conferred by the cyclopropane ring deepens, so too will the innovative applications of this remarkable building block.

References

-

Chu, C. K., et al. (2000). Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 253-268. [Link]

Sources

- 1. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS No. 88157-42-0). As a valued building block in organic synthesis, particularly for cyclopropane-containing molecules, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1]

Compound Identification and Properties

This compound is a unique reagent characterized by a strained cyclopropane ring functionalized with both a hydroxymethyl and a methyl ester group.[1] This structure contributes to its utility as a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88157-42-0 | [2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Boiling Point (Predicted) | 178.9±13.0 °C | [2] |

| Density (Predicted) | 1.206±0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synonyms:

-

Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate[2]

-

1-(Hydroxymethyl)cyclopropanecarboxylic acid methyl ester[2][3]

-

Cyclopropanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester[2][3]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion and contact with skin, eyes, and the respiratory system.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are based on the known hazards and are designed to minimize risk.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling.

Caption: First aid measures for exposure to this compound.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [4]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [2][4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Experimental Protocol: A Self-Validating System

The following is a generalized protocol for a reaction involving this compound. The causality behind each step is explained to ensure a self-validating and safe workflow.

Objective: Acylation of the primary alcohol of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetyl chloride

-

Nitrogen or Argon supply

-

Standard laboratory glassware (dried)

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

-

Causality: The use of an inert atmosphere is a precautionary measure to prevent any potential side reactions with atmospheric moisture or oxygen, although specific reactivity data for this compound is limited.

-

-

Reagent Addition: In the flask, dissolve this compound in anhydrous DCM.

-

Causality: Anhydrous solvent is used to prevent hydrolysis of the ester and the acylating agent.

-

-

Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine via syringe.

-

Causality: The reaction is cooled to control the exothermic reaction with the acylating agent. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

-

-

Acylation: Slowly add acetyl chloride dropwise via syringe.

-

Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the verification of the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion.

-

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the triethylamine hydrochloride salt and any remaining acid. Drying and concentrating the organic layer isolates the crude product.

-

-

Purification: Purify the crude product by flash column chromatography.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts, ensuring the purity of the final compound.

-

Disposal Considerations

All waste containing this compound should be considered hazardous. Dispose of chemical waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain.

References

-

CAS No: 88157-42-0 | Product Name : Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. Pharmaffiliates. [Link]

-

Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

1-(Hydroxymethyl)cyclopropanecarboxylic acid | C5H8O3. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

A Technical Guide to Methyl 1-(hydroxymethyl)cyclopropanecarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a versatile building block in modern organic synthesis and pharmaceutical development. This document delves into its commercial availability, synthetic routes, and critical applications, with a particular focus on its role in the creation of novel therapeutic agents.

Introduction: The Value of Strained Ring Systems in Medicinal Chemistry

Cyclopropane rings are a recurring motif in a multitude of biologically active compounds. Their inherent ring strain endows them with unique conformational properties and metabolic stability, making them attractive scaffolds in drug design.[1] The incorporation of a cyclopropyl group can significantly influence a molecule's binding affinity to target proteins and enhance its pharmacokinetic profile. This compound, with its strategically placed functional groups, serves as a valuable chiral building block for introducing this desirable moiety into complex molecular architectures. This guide will explore the practical aspects of utilizing this reagent, from sourcing to synthesis and application.

Commercial Availability and Supplier Information

This compound (CAS No. 88157-42-0) is available from a range of fine chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams for initial screening to larger quantities for preclinical development. A closely related isomer, Methyl 1-hydroxy-1-cyclopropane carboxylate (CAS No. 33689-29-1), is also commercially available and offers alternative synthetic strategies.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1-(Hydroxymethyl)cyclopropanecarboxylic acid | 49640-66-6 | - | The carboxylic acid precursor. |

| Fisher Scientific | Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% | 33689-29-1 | 90% | Isomer of the primary topic.[2] |

| Synthonix | This compound | 88157-42-0 | 97% | Direct commercial source. |

| BLD Pharm | This compound | 88157-42-0 | - | Supplier of the target compound. |

| Pharmaffiliates | Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | 88157-42-0 | - | Intermediate for compounds like Montelukast.[3] |

| MySkinRecipes | This compound | - | - | Noted as a versatile intermediate in organic synthesis.[4] |

Synthetic Strategies: Accessing the Cyclopropane Core

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the starting materials, desired scale, and stereochemical requirements.

Proposed Synthesis via Hydroxymethylation of Methyl Cyclopropanecarboxylate

A plausible and direct route to this compound involves the hydroxymethylation of the readily available Methyl cyclopropanecarboxylate. This transformation can be achieved using a variety of reagents and conditions.

Experimental Protocol: Hydroxymethylation of Methyl Cyclopropanecarboxylate

Reaction:

Caption: Proposed synthesis of this compound.

Materials:

-

Methyl cyclopropanecarboxylate

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Paraformaldehyde, dried

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet is flame-dried and cooled under a stream of inert gas.

-

Deprotonation: Anhydrous THF is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath. A solution of LDA is added dropwise via syringe. Methyl cyclopropanecarboxylate, dissolved in a small amount of anhydrous THF, is then added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

-

Hydroxymethylation: Dried paraformaldehyde is added portion-wise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-3 hours, then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive lithium enolate intermediate from reacting with atmospheric oxygen and moisture.

-

Low Temperature (-78 °C): The deprotonation and subsequent reaction with paraformaldehyde are performed at low temperatures to control the reactivity of the strong base (LDA) and the enolate, minimizing side reactions such as self-condensation.

-

Anhydrous Conditions: All solvents and reagents must be anhydrous to prevent the quenching of the LDA and the enolate intermediate.

-

Paraformaldehyde: This is used as a convenient source of anhydrous formaldehyde for the hydroxymethylation step.

Synthesis of the Isomer: Methyl 1-hydroxy-1-cyclopropane carboxylate

For comparative purposes and as a potential precursor for further derivatization, the synthesis of the isomeric Methyl 1-hydroxy-1-cyclopropane carboxylate is also presented. A common route involves the diazotization of Methyl 1-aminocyclopropanecarboxylate followed by hydrolysis.[5]

Experimental Protocol: Synthesis of Methyl 1-hydroxy-1-cyclopropane carboxylate

Reaction:

Caption: Synthesis of Methyl 1-hydroxy-1-cyclopropane carboxylate.

Materials:

-

Methyl 1-aminocyclopropanecarboxylate

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite (NaNO₂)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Diazotization: Methyl 1-aminocyclopropanecarboxylate is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath.[5] An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at room temperature for 1 hour.[5]

-

Hydrolysis: The reaction mixture containing the diazonium salt is added dropwise to a refluxing aqueous solution of sulfuric acid.[5] After the addition is complete, heating is stopped, and the mixture is allowed to cool to room temperature.[5]

-

Workup and Purification: The reaction mixture is extracted three times with ethyl acetate.[5] The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 1-hydroxy-1-cyclopropane carboxylate as a colorless oily liquid.[5]

Applications in Drug Development

The unique structural features of this compound and its derivatives make them valuable intermediates in the synthesis of various pharmaceuticals, particularly antiviral agents.

Synthesis of Antiviral Nucleoside Analogs

Cyclopropyl carbocyclic nucleosides have demonstrated significant antiviral activity. The hydroxymethyl group on the cyclopropane ring can be readily converted to a leaving group (e.g., a mesylate), allowing for the condensation with various purine and pyrimidine bases to form the desired nucleoside analogs.[6]

Caption: General scheme for the synthesis of cyclopropyl nucleoside analogs.

Studies have shown that adenine and guanine derivatives of these cyclopropyl nucleosides exhibit moderate antiviral activity against HIV-1 and HBV.[6] Furthermore, analogs with a single hydroxymethyl group have shown a broader spectrum of antiviral activity, including activity against herpes simplex viruses and varicella-zoster virus.[7][8]

Intermediate for Montelukast Synthesis

The related compound, 1-hydroxymethylcyclopropylacetic acid, is a key intermediate in the synthesis of Montelukast, a widely used medication for the treatment of asthma.[9] This highlights the importance of the 1-(hydroxymethyl)cyclopropane scaffold in the pharmaceutical industry.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its functional groups and the strained cyclopropane ring.

-

Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a good leaving group for nucleophilic substitution reactions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions.

-

Cyclopropane Ring: The strained ring can undergo ring-opening reactions under certain conditions, providing access to linear carbon chains with specific functionalization.

The relative positioning of the hydroxymethyl and carboxylate groups in the two isomers discussed influences their reactivity and the stereochemical outcome of subsequent reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the development of new pharmaceutical agents. Its commercial availability and the well-established chemistry of its functional groups make it an attractive starting material for researchers in both academia and industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the design and creation of novel, biologically active molecules.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Pierra, C., Olgen, S., Cavalcanti, S. C., Cheng, Y. C., Schinazi, R. F., & Chu, C. K. (2000). Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 253–268.

- Prichard, M. N., Williams, J. D., Komazin-Meredith, G., Khan, A. R., Price, N. B., Jefferson, G. M., Harden, E. A., Hartline, C. B., Peet, N. P., & Bowlin, T. L. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. Antimicrobial Agents and Chemotherapy, 57(7), 3123–3131.

- Qiu, Y. L., Ptak, R. G., Breitenbach, J. M., Lin, J. S., Cheng, Y. C., Kern, E. R., Drach, J. C., & Zemlicka, J. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral Chemistry & Chemotherapy, 9(4), 341–352.

- Prichard, M. N., et al. (2013). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy, 57(7), 3123-3131.

- Google Patents. (2019). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.

- Google Patents. (2021). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

Pharmaffiliates. (n.d.). Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% | Fisher Scientific [fishersci.ca]

- 3. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

A Theoretical Exploration of the Conformational Landscape of Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate, a seemingly simple molecule, packs a significant punch in the world of organic synthesis and medicinal chemistry. Its rigid cyclopropane core, adorned with flexible hydroxymethyl and methoxycarbonyl substituents, makes it a valuable building block for creating complex molecular architectures.[1] The precise three-dimensional arrangement of these functional groups, or its conformation, is paramount as it dictates the molecule's reactivity, physical properties, and, crucially, its biological activity. Understanding the conformational preferences of this molecule is therefore not merely an academic exercise but a critical step in the rational design of novel therapeutics and functional materials.

This technical guide delves into the theoretical studies of the conformational landscape of this compound. We will explore the interplay of steric and electronic effects, with a particular focus on the role of intramolecular hydrogen bonding in dictating the molecule's preferred shapes. By leveraging the power of computational chemistry, we can illuminate the subtle forces that govern its structure and function.

The Conformational Degrees of Freedom

The conformational flexibility of this compound arises primarily from the rotation around two key single bonds:

-

The C1-C(hydroxymethyl) bond: Rotation around this bond alters the orientation of the hydroxyl group relative to the cyclopropane ring and the ester group.

-

The C1-C(ester) bond: Rotation around this bond changes the position of the carbonyl group and the methyl ester.

The interplay of these rotations gives rise to a complex potential energy surface with several local minima, each corresponding to a stable conformation. The relative energies of these conformers determine their population at a given temperature.

The Decisive Role of Intramolecular Hydrogen Bonding

A key determinant of the conformational preferences in this compound is the potential for the formation of an intramolecular hydrogen bond.[2][3] This occurs when the hydroxyl group (-OH) acts as a hydrogen bond donor and the carbonyl oxygen of the ester group (C=O) acts as a hydrogen bond acceptor. The formation of this bond creates a pseudo-cyclic arrangement, which can significantly stabilize the molecule.[2]

The strength of this intramolecular hydrogen bond is highly dependent on the geometry of the molecule, specifically the distance and angle between the donor and acceptor atoms. Theoretical calculations are instrumental in predicting the conformations that allow for optimal hydrogen bonding.[4]

Computational Approaches to Conformational Analysis